molecular formula C50H66O8 B027140 Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] CAS No. 32509-66-3

Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]

Cat. No. B027140
CAS RN: 32509-66-3
M. Wt: 795.1 g/mol
InChI Key: JOWXNCPELQZFHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethylene bis-related compounds often involves catalytic processes, as seen in studies involving nickel(II) halide-trifluoroboron etherate catalysts for codimerization reactions involving ethylene, leading to selective production of compounds like 3-phenyl-1-butene (Kawata et al., 1971). Another approach includes electrochemical polymerization techniques to synthesize electrochromic conducting polymers from ethylene dioxythiophene-based monomers, showcasing the versatility of ethylene derivatives in polymer chemistry (Sotzing et al., 1996).

Molecular Structure Analysis

The molecular structure of ethylene bis-related compounds reveals a preference for certain conformations due to intramolecular interactions, as observed in alkyl 3-oxo-2-(triphenylphosphoranylidene)butyrates. These studies illustrate the tetrahedral phosphorus atom and sp2 hybridized ylidic carbon atom, highlighting the importance of electronic delocalization in determining molecular conformation (Castañeda et al., 2001).

Chemical Reactions and Properties

Ethylene bis compounds exhibit varied chemical reactivity, demonstrated through their role in catalyst systems for olefin polymerization and their interaction with hydroperoxides. These reactions underscore the compounds' utility in producing polymeric materials with specific characteristics and their function as catalysts in decomposing tertiary hydroperoxides (Leino et al., 1997), (Akhundova et al., 1980).

Physical Properties Analysis

The physical properties of ethylene bis compounds, such as their crystalline structures and phase behavior, can be profoundly influenced by the specific substituents and molecular architecture. This is evident in the synthesis and conformational analysis of constrained ethylene-bridged compounds, which reveal how structural modifications can impact ligand rigidity and rotational isomerism, affecting their potential applications in material science and coordination chemistry (Hermon & Tshuva, 2008).

Chemical Properties Analysis

The chemical properties of ethylene bis derivatives, such as their antioxidative capabilities and reaction mechanisms, are crucial for understanding their potential industrial applications. Studies on the anticorrosive effects of specific ethylene bis phosphonic acids on carbon steel highlight the significance of these compounds in corrosion inhibition, demonstrating their effectiveness in protecting metals in harsh environments (Sait et al., 2021).

Scientific Research Applications

Food Packaging

  • Scientific Field : Food Science & Technology
  • Application Summary : Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is used in the identification of additives in food packaging .

Polymer Stabilization

  • Scientific Field : Polymer Science
  • Application Summary : Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate], also known as Hostanox 03, is commonly used in the stabilization of polymers due to its resistance to hydrolysis and high temperatures .

Food Contact Materials

  • Scientific Field : Food Science & Technology
  • Application Summary : Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is used in materials intended to come into contact with food .
  • Results or Outcomes : The specific migration of ethylene glycol bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] was found to be not detectable in the aqueous simulants and in 95% ethanol, with a detection limit for these simulants of 0.46 mg/kg food. In isooctane, specific migration was found to be 0.20 mg/kg food .

Safety And Hazards

Based on the information available, Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] is not classified as a highly flammable solid . More detailed safety and hazard information may be available from regulatory databases or Material Safety Data Sheets.

Future Directions

The future directions of Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate] are likely to be influenced by its properties and uses. Given its role in the stabilization of polymers, it may find increased use in industries that require materials with high resistance to hydrolysis and high temperatures .

properties

IUPAC Name

2-[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoyloxy]ethyl 3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66O8/c1-45(2,3)35-25-31(15-19-39(35)51)49(13,32-16-20-40(52)36(26-32)46(4,5)6)29-43(55)57-23-24-58-44(56)30-50(14,33-17-21-41(53)37(27-33)47(7,8)9)34-18-22-42(54)38(28-34)48(10,11)12/h15-22,25-28,51-54H,23-24,29-30H2,1-14H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWXNCPELQZFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)OCCOC(=O)CC(C)(C2=CC(=C(C=C2)O)C(C)(C)C)C3=CC(=C(C=C3)O)C(C)(C)C)C4=CC(=C(C=C4)O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H66O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9052006
Record name 2-{[3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoyl]oxy}ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-3-(3-tert-butyl-4-hydroxyphenyl)butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

795.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-.beta.-methyl-, 1,1'-(1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]

CAS RN

32509-66-3
Record name Ethylene glycol bis[3,3-bis(3′-tert-butyl-4′-hydroxyphenyl)butyrate]
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyric acid, 3,3-bis(3-tert-butyl-4- hydroxyphenyl)ethylene ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenepropanoic acid, 3-(1,1-dimethylethyl)-.beta.-[3-(1,1-dimethylethyl)-4-hydroxyphenyl]-4-hydroxy-.beta.-methyl-, 1,1'-(1,2-ethanediyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-{[3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoyl]oxy}ethyl 3-(3-tert-butyl-4-hydroxy-5-methylphenyl)-3-(3-tert-butyl-4-hydroxyphenyl)butanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.415
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Record name BUTYRIC ACID, 3,3-BIS(3-TERT-BUTYL-4- HYDROXYPHENYL)ETHYLENE ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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